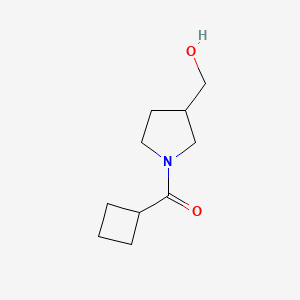
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol
Overview
Description
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of Pyrrolidin-3-yl Methanol: : This can be achieved through the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclobutanecarbonylation: : The resulting pyrrolidin-3-yl methanol is then subjected to cyclobutanecarbonylation, where cyclobutanecarbonyl chloride is reacted with the pyrrolidin-3-yl methanol in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The choice of reagents and solvents is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles replace the carbonyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: : LiAlH4, NaBH4, and other hydride donors.
Substitution: : Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Cyclobutanecarboxylic acid derivatives.
Reduction: : Alcohols and other reduced forms.
Substitution: : Amides, esters, and other substituted products.
Scientific Research Applications
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Cyclobutanecarbonyl derivatives: : These compounds contain the cyclobutanecarbonyl group but may have different core structures.
The uniqueness of This compound lies in its specific combination of the cyclobutanecarbonyl group and the pyrrolidin-3-yl methanol moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZEPPBMVPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















